2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid
Overview
Description
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid, also known as 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1,3-dicarboxylate, belongs to the class of organic compounds known as harmala alkaloids. These compounds are characterized by their complex ring structures and are often found in various plants and animals.
Mechanism of Action
Target of Action
The primary target of the compound 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid is the estrogen receptor . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .
Mode of Action
This compound acts as a modulator of the estrogen receptor . It interacts with this receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
The compound’s interaction with the estrogen receptor affects various biochemical pathways. These pathways are primarily related to the growth and development of cells, particularly those involved in certain types of cancer . The modulation of the estrogen receptor by this compound can influence these pathways, potentially leading to therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the estrogen receptor . By interacting with this receptor, the compound can influence the growth and development of cells, potentially leading to therapeutic effects in the treatment of certain cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with the estrogen receptor and its subsequent effects
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite in species such as Rattus norvegicus and Homo sapiens . The compound acts as a Bronsted base, capable of accepting a hydron from a donor, and as a Bronsted acid, capable of donating a hydron to an acceptor . These interactions are crucial for its role in metabolic pathways and other biochemical processes.
Cellular Effects
1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid has notable effects on various types of cells and cellular processes. It has been shown to induce apoptosis in colorectal cancer cell lines, such as HCT-8, in a dose-dependent manner . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it downregulates the expression of genes involved in lipid metabolism, such as SREBP1c, SREBP2, FAS, ACC, and HMGCR .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid involves several key interactions. It induces apoptosis by causing the loss of mitochondrial membrane potential and activating caspases-3, -8, and -9 . Additionally, it upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2 . The compound also inhibits the activation of NF-κB, a transcription factor that acts as an inhibitor of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, leading to sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid vary with different dosages in animal models. At lower concentrations, it induces apoptosis in cancer cells, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body . The compound’s role as a metabolite in various species highlights its importance in metabolic processes.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid can be synthesized through a Pictet-Spengler condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative under acidic conditions. The reaction typically proceeds as follows:
Reactants: l-tryptophan and formaldehyde
Conditions: Acidic environment, often using hydrochloric acid or sulfuric acid as the catalyst
Procedure: The reactants are mixed and heated, leading to the formation of the tetrahydro-b-carboline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Pictet-Spengler reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce more saturated carboline structures .
Scientific Research Applications
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including its presence in various plants and animals.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid can be compared to other harmala alkaloids, such as:
- 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid
- 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
- 2,3,4,9-Tetrahydro-1H-β-carboline-1,3-dicarboxylic acid
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific dicarboxylate structure, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-12(17)9-5-7-6-3-1-2-4-8(6)14-10(7)11(15-9)13(18)19/h1-4,9,11,14-15H,5H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMZDKZTZLGVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974570 | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59132-30-8 | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59132-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido(3,4-b)indole-1,3-dicarboxylic acid, 2,3,4,9-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059132308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC298850 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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